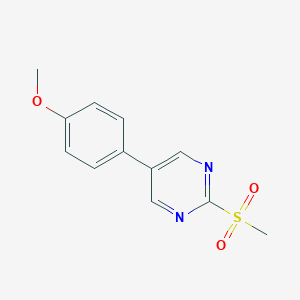
N-(3-allyl-4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-allyl-4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The final step involves the condensation of the thiazole derivative with 4-methylaniline under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-allyl-4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for alcohol formation.
Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) is commonly used for the reduction of the bromophenyl group.
Major Products
The major products formed from these reactions include epoxides, alcohols, phenyl derivatives, and various substituted thiazole derivatives .
Aplicaciones Científicas De Investigación
N-(3-allyl-4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(3-allyl-4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Shares the thiazole and bromophenyl groups but lacks the allyl and methylaniline moieties.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a chloroacetamide group instead of the allyl and methylaniline groups.
Uniqueness
N-(3-allyl-4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allyl group enhances its ability to undergo various chemical transformations, while the methylaniline moiety contributes to its biological activity .
Propiedades
Fórmula molecular |
C19H17BrN2S |
|---|---|
Peso molecular |
385.3g/mol |
Nombre IUPAC |
4-(4-bromophenyl)-N-(4-methylphenyl)-3-prop-2-enyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C19H17BrN2S/c1-3-12-22-18(15-6-8-16(20)9-7-15)13-23-19(22)21-17-10-4-14(2)5-11-17/h3-11,13H,1,12H2,2H3 |
Clave InChI |
BMHAAUBGOJEXFJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)Br)CC=C |
SMILES canónico |
CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)Br)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-bromophenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B386146.png)
![(4Z)-5-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B386148.png)
![5-methyl-4-[(4-methylphenyl)diazenyl]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B386149.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B386150.png)
![4-[(2,4-dichlorophenyl)diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B386156.png)





![10-Chloro-3,4,5,6-tetrafluorotricyclo[6.2.2.02,7]dodeca-2(7),3,5,11-tetraen-9-ol](/img/structure/B386169.png)



